molecular formula C15H13N3O2S2 B2957593 2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1251547-96-2

2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2957593
CAS No.: 1251547-96-2
M. Wt: 331.41
InChI Key: AWPRGJMGEPGMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with an ethylthio (-S-C₂H₅) group at the 2-position and a thiophen-3-yl moiety at the 5-position of the oxadiazole ring. The ethylthio group contributes to lipophilicity and electronic effects, while the thiophen-3-yl substituent may influence π-π stacking interactions in biological targets. Its synthesis likely follows protocols analogous to related 1,3,4-oxadiazoles, involving condensation of substituted benzoyl chlorides with oxadiazole intermediates .

Properties

IUPAC Name

2-ethylsulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-2-22-12-6-4-3-5-11(12)13(19)16-15-18-17-14(20-15)10-7-8-21-9-10/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPRGJMGEPGMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antiviral properties based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C13H12N4OS\text{C}_{13}\text{H}_{12}\text{N}_4\text{OS}

This structure features a 1,3,4-oxadiazole ring system which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The anticancer activity of similar oxadiazole derivatives has been evaluated using various cancer cell lines, demonstrating promising results.

Case Studies

  • Zhang et al. Study : In a study conducted by Zhang et al., various oxadiazole derivatives were synthesized and screened for anticancer activity. Notably, one compound exhibited an IC50 value of 1.18 ± 0.14 µM against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer), outperforming standard treatments like staurosporine .
  • Arafa et al. Research : Another study reported that specific oxadiazole derivatives showed IC50 values ranging from 0.275 to 0.420 µM , indicating their potential as effective anticancer agents compared to established drugs like erlotinib .
CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.275
Compound CHCT-1160.420

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied, showing effectiveness against various bacterial strains.

Oxadiazoles act by inhibiting key bacterial processes such as the synthesis of lipoteichoic acid (LTA), essential for the growth and virulence of Gram-positive bacteria . Compounds derived from this class have shown significantly lower MIC values compared to standard antibiotics.

CompoundTarget StrainMIC (µg/mL)
Compound DClostridium difficile0.003 - 0.03
Compound ENeisseria gonorrhoeae0.03 - 0.125

Antiviral Activity

Some oxadiazole derivatives have also been investigated for their antiviral properties, particularly against viral polymerases.

Research Findings

A notable study highlighted the efficacy of certain oxadiazoles as non-nucleoside inhibitors of the dengue virus polymerase, demonstrating submicromolar activity across different serotypes . This suggests that the compound may hold potential in antiviral drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Thiophen-3-yl vs. thiophen-2-yl: The position of the thiophene ring (3- vs. 2-) in the target compound may alter steric and electronic interactions with biological targets. Ethylthio vs.

Synthetic Efficiency :

  • Thiophene-containing oxadiazoles (e.g., compounds 25 and 26) achieved higher yields (60%) compared to dihydrobenzo[dioxin]-substituted analogs (24–37%) . This suggests that thiophene rings may stabilize intermediates during synthesis.

Biological Activity Trends :

  • Enzyme Inhibition : The ethylthio group in compound 6a () demonstrated strong interactions with hCA II via sulfur-mediated hydrogen bonding, implying that the target compound’s ethylthio substituent may similarly enhance enzyme inhibition .
  • Antifungal vs. Antiviral Activity : Sulfamoyl-substituted oxadiazoles (e.g., LMM11) showed antifungal activity, while methylthio/nitro-substituted derivatives exhibited antiviral effects . The target compound’s thiophene and ethylthio groups may position it for dual activity, though experimental validation is needed.

The target compound’s ethylthio group balances lipophilicity without introducing steric bulk.

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